molecular formula C12H12F3NO3 B2689491 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 117291-12-0

3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No. B2689491
CAS RN: 117291-12-0
M. Wt: 275.227
InChI Key: MLBPCEJDOPFPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (3MTPAP) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid compound with a molecular weight of 290.32 g/mol and a melting point of 99-101 °C. 3MTPAP is a widely used compound in both organic synthesis and scientific research.

Scientific Research Applications

Dual Sensor for Aromatic Amine and Acid Vapor

A study by Xue et al. (2017) developed cyano-substituted vinylacridine derivatives, exhibiting aggregation-induced emission properties and forming gels in certain solvents. These gels showed fluorescence enhancement during gelation. The compounds could detect aromatic amine and volatile acid vapors effectively due to the low HOMO energy level of the fluorophore and the presence of the acridine moiety as an acid binding site. This approach holds potential for sensitive detection of specific vapors in various environments (Xue et al., 2017).

Renewable Building Block for Polybenzoxazine

Trejo-Machin et al. (2017) explored the use of phloretic acid, a naturally occurring phenolic compound, as a renewable building block for enhancing the reactivity of molecules with –OH groups towards benzoxazine ring formation. The study demonstrated that phloretic acid is a sustainable alternative to phenol, offering a new approach to impart specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This research paves the way for diverse applications in materials science (Trejo-Machin et al., 2017).

Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions

Uraguchi and Terada (2004) found that phosphoric acid derivatives are highly effective catalysts for direct addition reactions in organic synthesis. This study provides a method for constructing beta-aminoketones under mild conditions, significantly contributing to the field of stereoselective catalysis and synthesis of phenylglycine derivatives (Uraguchi & Terada, 2004).

Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives

Mickevičienė et al. (2015) synthesized derivatives of amino acids, which exhibited significant antimicrobial activities against various bacterial strains. This research contributes to the development of new antimicrobial agents and highlights the potential of N-substituted-β-amino acid derivatives in combating microbial resistance (Mickevičienė et al., 2015).

Automated Production of a PET Radiopharmaceutical

Luo et al. (2019) accomplished the automated synthesis of a radiopharmaceutical, [11C]CS1P1, for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1). This study represents an advancement in the production of radiopharmaceuticals under current Good Manufacturing Practices, crucial for various medical imaging applications (Luo et al., 2019).

properties

IUPAC Name

3-(3-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-7-3-2-4-8(5-7)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBPCEJDOPFPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

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